Lys-kallidin
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Overview
Description
Preparation Methods
Lys-kallidin is produced from kininogens, which are proteins found in the blood plasma. There are two main types of kininogens: high-molecular-weight kininogen and low-molecular-weight kininogen . The production of this compound involves the action of tissue kallikrein on low-molecular-weight kininogen . Tissue kallikrein cleaves the kininogen to release this compound . This process occurs naturally in the body, but synthetic production methods can also be employed in laboratory settings.
Chemical Reactions Analysis
Lys-kallidin undergoes various chemical reactions, including:
Proteolysis: This compound can be cleaved by aminopeptidase to form bradykinin.
Oxidation: The methionine residue in this compound can be oxidized, affecting its activity.
Common reagents used in these reactions include aminopeptidase enzymes and oxidizing agents . The major products formed from these reactions are bradykinin and various substituted peptides .
Scientific Research Applications
Lys-kallidin has several scientific research applications:
Mechanism of Action
Lys-kallidin exerts its effects by binding to bradykinin receptors, primarily the bradykinin B2 receptor . This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . These messengers modulate the production of nitric oxide and prostaglandins, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Lys-kallidin is similar to other kinins such as bradykinin and des-Arg10-kallidin . it is unique due to the presence of an additional lysine residue at the N-terminal end . This additional residue affects its binding affinity and biological activity . Similar compounds include:
Bradykinin: A nonapeptide that lacks the additional lysine residue.
Des-Arg10-kallidin: A derivative of this compound with the removal of the C-terminal arginine residue.
This compound’s unique structure and activity make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C62H97N19O13 |
---|---|
Molecular Weight |
1316.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H97N19O13/c63-27-9-7-20-40(65)51(84)74-41(21-8-10-28-64)52(85)75-42(22-11-29-70-61(66)67)57(90)81-33-15-26-49(81)59(92)80-32-13-24-47(80)55(88)72-36-50(83)73-44(34-38-16-3-1-4-17-38)53(86)78-46(37-82)58(91)79-31-14-25-48(79)56(89)77-45(35-39-18-5-2-6-19-39)54(87)76-43(60(93)94)23-12-30-71-62(68)69/h1-6,16-19,40-49,82H,7-15,20-37,63-65H2,(H,72,88)(H,73,83)(H,74,84)(H,75,85)(H,76,87)(H,77,89)(H,78,86)(H,93,94)(H4,66,67,70)(H4,68,69,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
PLJGSWAPCHRWMD-CUZNLEPHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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